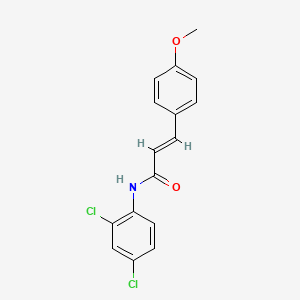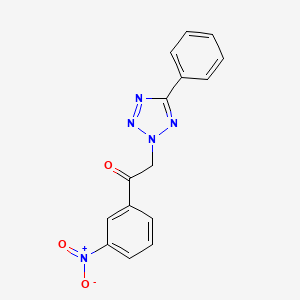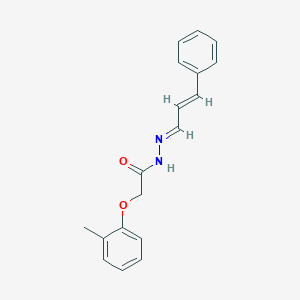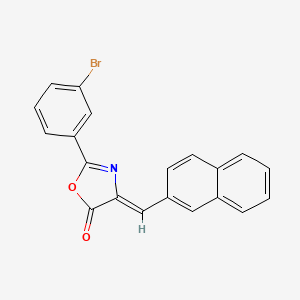![molecular formula C20H10BrCl3N2O2 B11692559 5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-2-クロロ-N-[2-(2,4-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]ベンゾアミドは、様々な科学分野で潜在能力の高い複雑な有機化合物です。この化合物は、複数のハロゲン原子とベンゾオキサゾール環を含む独自の構造が特徴であり、化学、生物学、医学の研究者の関心の的となっています。
準備方法
合成経路と反応条件
5-ブロモ-2-クロロ-N-[2-(2,4-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]ベンゾアミドの合成は、通常、ハロゲン化、カップリング反応、環化を含む複数のステップを伴います。 一般的な方法の1つは、穏やかな反応条件と官能基耐性で知られる鈴木・宮浦カップリングの使用を伴います 。この方法では、ホウ素試薬とパラジウム触媒を使用して、ベンゾオキサゾール環の構築に不可欠な炭素-炭素結合を形成します。
工業生産方法
この化合物の工業生産には、多くの場合、実験室規模の合成方法のスケールアップが伴います。 例えば、類似の化合物の調製は、高い収率と純度で大量生産するために、すでにスケールアップされています 。これには、反応条件の最適化と、プロセスが経済的に実行可能になるように、費用対効果の高い出発原料の使用が含まれます。
化学反応解析
反応の種類
5-ブロモ-2-クロロ-N-[2-(2,4-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]ベンゾアミドは、以下を含む様々な化学反応を起こします。
一般的な試薬と条件
N-ブロモスクシンイミド (NBS): 臭素化反応に使用されます.
パラジウム触媒: 鈴木・宮浦など、カップリング反応に使用されます.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、置換反応は、様々な官能基を持つ様々な誘導体をもたらす可能性があり、酸化と還元は、化合物の酸化状態の変化につながる可能性があります。
科学研究における用途
5-ブロモ-2-クロロ-N-[2-(2,4-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]ベンゾアミドは、科学研究でいくつかの用途があります。
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki–Miyaura.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
科学的研究の応用
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
作用機序
5-ブロモ-2-クロロ-N-[2-(2,4-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]ベンゾアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。化合物のハロゲン原子とベンゾオキサゾール環は、結合親和性と活性において重要な役割を果たします。 例えば、酵素や受容体と相互作用し、細胞プロセスや生物学的効果の変化につながる可能性があります .
類似の化合物との比較
類似の化合物
独自性
5-ブロモ-2-クロロ-N-[2-(2,4-ジクロロフェニル)-1,3-ベンゾオキサゾール-5-イル]ベンゾアミドは、ハロゲン原子とベンゾオキサゾール環の特定の組み合わせが特徴です。この構造は、独特の化学的および生物学的特性を付与し、様々な用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Uniqueness
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of halogen atoms and the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C20H10BrCl3N2O2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H10BrCl3N2O2/c21-10-1-5-15(23)14(7-10)19(27)25-12-3-6-18-17(9-12)26-20(28-18)13-4-2-11(22)8-16(13)24/h1-9H,(H,25,27) |
InChIキー |
LHZYAUDVKFCQCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
